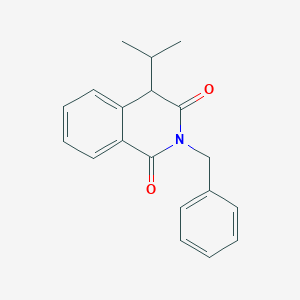![molecular formula C11H12FN3O3S B12558057 N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine CAS No. 194361-88-1](/img/structure/B12558057.png)
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is a synthetic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in various chemical and biological applications due to their unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine typically involves the diazotization of 4-fluoroaniline followed by coupling with N-acetyl-D-cysteine. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
Diazotization: 4-fluoroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N-acetyl-D-cysteine in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form amines, which can then interact with various molecular targets. The compound may also act as a ligand, binding to metal ions and affecting enzymatic activities or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-S-(4-fluorophenyl)cysteine
- N-Acetylcysteine
- 4-Fluoroaniline derivatives
Uniqueness
N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine is unique due to its combination of an azo group and a cysteine moiety. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
194361-88-1 |
|---|---|
Molekularformel |
C11H12FN3O3S |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-[(4-fluorophenyl)diazenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12FN3O3S/c1-7(16)13-10(11(17)18)6-19-15-14-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,16)(H,17,18)/t10-/m1/s1 |
InChI-Schlüssel |
RXADZMXHSMPBLO-SNVBAGLBSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSN=NC1=CC=C(C=C1)F)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSN=NC1=CC=C(C=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
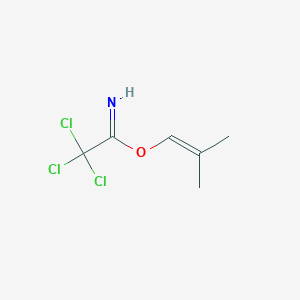
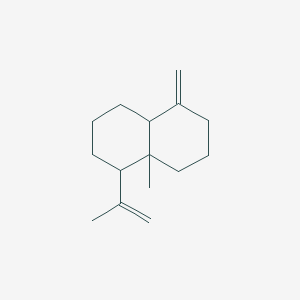
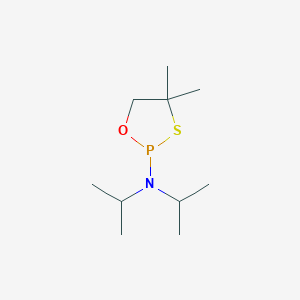
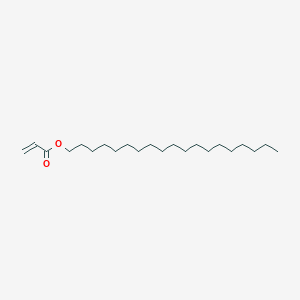



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)


